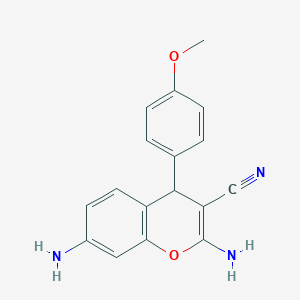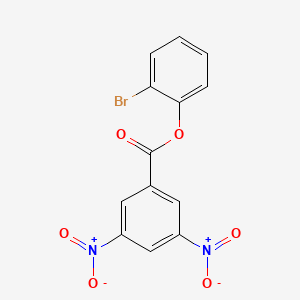![molecular formula C19H25N3O B4999748 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide](/img/structure/B4999748.png)
3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabis. The use of CB1 receptor antagonists like this compound can help in the development of new therapeutic agents for various diseases.
作用機序
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide involves the selective antagonism of the CB1 receptor. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabis. The endocannabinoid system plays a crucial role in regulating various physiological processes such as appetite, pain, mood, and memory. The use of CB1 receptor antagonists like this compound can help in the development of new therapeutic agents for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various preclinical studies. The compound has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure. It has also been shown to have analgesic effects in animal models of neuropathic pain. The compound has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
実験室実験の利点と制限
The advantages of using 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide in lab experiments include its selective antagonism of the CB1 receptor, which allows for the investigation of the role of the endocannabinoid system in various physiological processes. The limitations of using this compound in lab experiments include the lack of human clinical data and the potential for off-target effects.
将来の方向性
There are several future directions for the investigation of 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide. These include:
1. Investigation of the compound's potential use in the treatment of obesity and related metabolic disorders.
2. Investigation of the compound's potential use in the treatment of neuropathic pain.
3. Investigation of the compound's potential use in the treatment of drug addiction and alcoholism.
4. Investigation of the compound's potential use in the treatment of neurodegenerative diseases.
5. Investigation of the compound's potential use in the treatment of psychiatric disorders such as anxiety and depression.
Conclusion:
This compound is a novel compound that has potential applications in various areas of scientific research. The compound's selective antagonism of the CB1 receptor allows for the investigation of the role of the endocannabinoid system in various physiological processes. The compound has been shown to have anti-obesity and analgesic effects in preclinical studies and has potential for the development of new therapeutic agents for various diseases. Further investigation is needed to fully understand the potential of this compound in scientific research.
合成法
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide involves several steps. The first step involves the reaction of 1-phenylcyclopentanol with 3-methyl-1H-pyrazole-5-carboxylic acid to obtain the corresponding ester. The ester is then reduced to the alcohol using sodium borohydride. The alcohol is then converted to the corresponding tosylate, which is reacted with N-methylmorpholine to obtain the desired compound.
科学的研究の応用
The selective antagonism of the CB1 receptor by 3-(3-methyl-1H-pyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide has potential applications in various areas of scientific research. The compound has been shown to have anti-obesity effects by reducing food intake and increasing energy expenditure in preclinical studies. It has also been shown to have analgesic effects in animal models of neuropathic pain. The compound has also been investigated for its potential use in the treatment of drug addiction and alcoholism.
特性
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-[(1-phenylcyclopentyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O/c1-16-9-13-22(21-16)14-10-18(23)20-15-19(11-5-6-12-19)17-7-3-2-4-8-17/h2-4,7-9,13H,5-6,10-12,14-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWXNJHTBUXTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NCC2(CCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)thio]methyl}-N-(1-isopropyl-2-methylpropyl)benzamide](/img/structure/B4999667.png)

![6-amino-3-(1,3-benzodioxol-5-yl)-4-(5-methyl-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4999703.png)
![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenoxybutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B4999710.png)
![N,N'-[(4-bromophenyl)methylene]bisacrylamide](/img/structure/B4999713.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B4999721.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~1~-(2-hydroxyphenyl)-N~2~-methylglycinamide](/img/structure/B4999727.png)
![N-[(1-cyclopentyl-3-pyrrolidinyl)methyl]-N'-(4-methylbenzyl)urea](/img/structure/B4999734.png)
![1-[4-(2-fluorophenyl)-6-hydroxy-3,6-dimethyl-4,5,6,7-tetrahydro-2H-indazol-5-yl]ethanone](/img/structure/B4999736.png)
![4-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}morpholine](/img/structure/B4999737.png)
![1-{N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4999739.png)
![N-{2-[(4-methylphenyl)thio]ethyl}-2-quinolinecarboxamide](/img/structure/B4999746.png)
![5-{5-bromo-2-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4999750.png)
